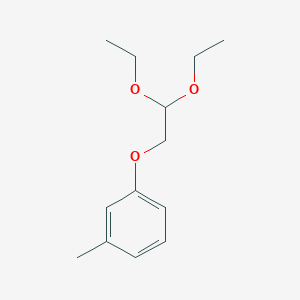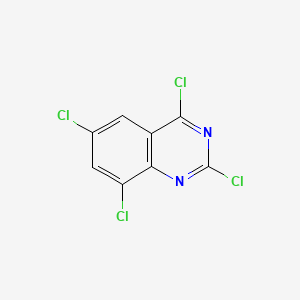
2,4,6,8-Tetrachloroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,8-Tetrachloroquinazoline (TCQ) is an organic compound with a quinazoline ring structure and four chlorine groups attached to it . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2,4,6,8-Tetrachloroquinazoline involves various methods, including the reaction of appropriate chlorinated precursors or via the Vilsmeier-Haack reaction. The yield of the synthesis is approximately 55% .Molecular Structure Analysis
The molecular formula of 2,4,6,8-Tetrachloroquinazoline is C8H2Cl4N2 . The molecular weight is 267.93 g/mol . The InChIKey, a unique identifier for the compound, is GYUFSVVBAINEBI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,6,8-Tetrachloroquinazoline include a molecular weight of 267.93 g/mol . The compound has a complexity of 216 and a topological polar surface area of 25.8 Ų .Applications De Recherche Scientifique
Pharmacological Applications
Anticancer and Neuroprotective Activities : Tetrahydroisoquinolines, closely related to quinazoline derivatives, have been recognized for their neuroprotective and anticancer properties. Initially associated with neurotoxicity, certain derivatives have shown promise as anticancer antibiotics, demonstrating a potential pathway for drug discovery in treating cancer and central nervous system disorders (Singh & Shah, 2017).
Antimicrobial and Antitumor Properties : Research on 8-Hydroxyquinolines, a structurally related group, underscores their significant biological activities, including antimicrobial and antitumor effects. These compounds' metal chelation properties contribute to their potential as drug candidates for various diseases (Gupta, Luxami, & Paul, 2021).
Environmental and Analytical Chemistry Applications
Pollutant Remediation : The enzymatic treatment of organic pollutants in wastewater has been enhanced by redox mediators, showing the importance of such chemical compounds in environmental remediation. This suggests potential applications for quinazoline derivatives in enhancing the efficiency of pollutant degradation (Husain & Husain, 2007).
Antioxidant Activity Analysis : The study of antioxidants, which are crucial in food engineering, medicine, and pharmacy, has leveraged various assays based on chemical reactions. Quinazoline derivatives, known for their antioxidant properties, could play a role in determining antioxidant capacity in complex samples, contributing to health science and food preservation (Munteanu & Apetrei, 2021).
Safety And Hazards
2,4,6,8-Tetrachloroquinazoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn when handling the compound .
Propriétés
IUPAC Name |
2,4,6,8-tetrachloroquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl4N2/c9-3-1-4-6(5(10)2-3)13-8(12)14-7(4)11/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUFSVVBAINEBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507425 |
Source


|
| Record name | 2,4,6,8-Tetrachloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6,8-Tetrachloroquinazoline | |
CAS RN |
54185-42-1 |
Source


|
| Record name | 2,4,6,8-Tetrachloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)
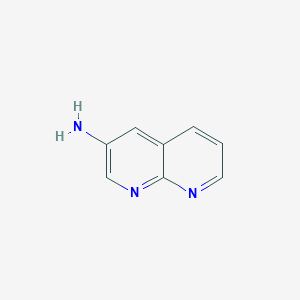
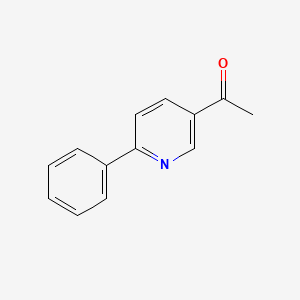
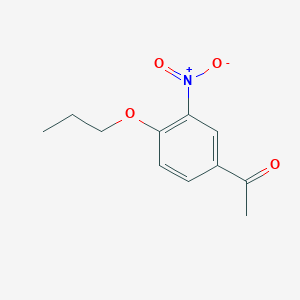
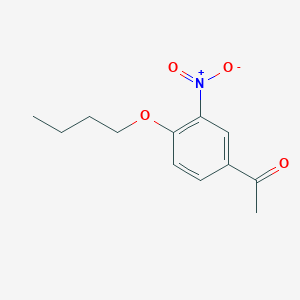
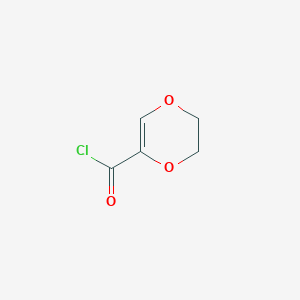
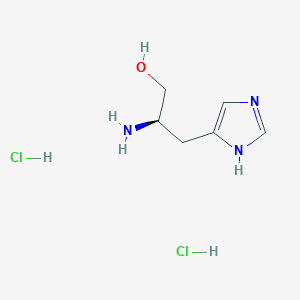
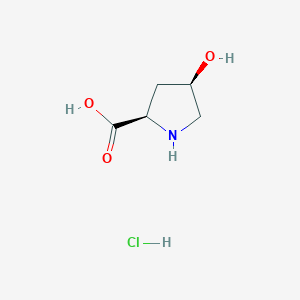
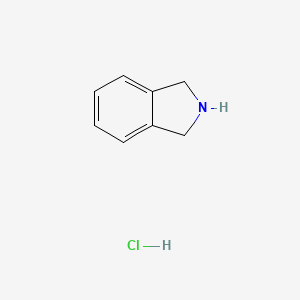

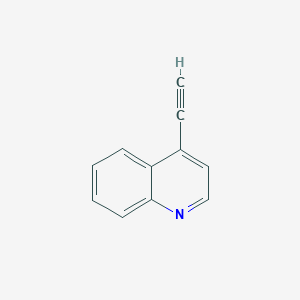
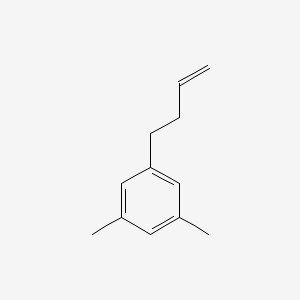
![Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-](/img/structure/B1315253.png)
